6-Nitro-1,2,3-benzothiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 6-Nitro-1,2,3-benzothiadiazole derivatives can be achieved through several methods. A convenient one-pot synthesis involves the reaction of o-nitroanilines with sulfur monochloride, yielding nitro derivatives of 2,1,3-benzothiadiazole 1-oxides with good prospects due to their high in vitro release of nitric oxide (Konstantinova et al., 2018). Another method includes the nitration of certain precursors, leading to compound formation through subsequent reactions, showcasing the versatility in synthesizing these compounds (Komin & Carmack, 1975).
Molecular Structure Analysis
Molecular structure analysis reveals the planarity and orientation of the benzothiazole system and its substituents, which play crucial roles in determining the compound's reactivity and interaction with other molecules. Studies have shown that the nitro group is substantially twisted from the plane of its attached benzene ring, influencing the compound's electronic properties and reactivity (Vijayakumar et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nitration, reduction, and formation of Meisenheimer complexes, which are essential for its functionalization and application in synthesis pathways. The reactivity of nitro and halogeno derivatives toward methoxide ion indicates the formation of specific products under certain conditions, showcasing the compound's versatility in chemical transformations (Nunno & Florio, 1977).
Scientific Research Applications
Synthesis and Structural Properties :
- A study detailed the synthesis and structural study of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides, including 6-nitro-2,1,3-benzothiadiazole. The research revealed high in vitro release of nitric oxide from these compounds, suggesting their potential application in pharmacology or materials science (Konstantinova et al., 2018).
Antiparasitic Properties :
- Research investigated the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis. This study highlighted the dependency of antiprotozoal properties on the chemical structure of benzothiazoles, pointing to their potential use in developing antiparasitic drugs (Delmas et al., 2002).
Insecticide Synergists :
- A study examined the effects of various insecticide synergists, including 6-nitro-1,2,3-benzothiadiazole, on the microsomal oxidation of certain compounds. This research contributes to understanding the role of benzothiadiazoles in enhancing the effectiveness of insecticides (Bolt & Kassel, 1976).
Coordination Chemistry and Crystal Engineering :
- Functionalized 2,1,3-benzothiadiazoles, including 4-nitro-2,1,3-benzothiadiazole, were used in metal coordination chemistry and crystal engineering of organic solids. This study presents new applications in developing complex molecular structures (Bashirov et al., 2014).
Pharmacological Research :
- Research on the pharmacokinetics of vinyl chloride in rats utilized this compound to study the metabolism of vinyl chloride. This study aids in understanding how benzothiadiazoles can be used in pharmacological research to analyze drug metabolism (Bolt et al., 1977).
Diagnostic Criterion for Acyl Radicals :
- A study found that benzothiazole is acylated by acyl radicals selectively in the 2-position, with 6-nitro-derivative showing higher reactivity. This reactivity is useful in syntheses and can be used as a diagnostic criterion for revealing the presence of acyl radicals in various oxidation processes (Caronna et al., 1971).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which include 6-nitrobenzo[d][1,2,3]thiadiazole, have shown significant therapeutic potential . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect pathways related to inflammation and pain, possibly through the inhibition of biosynthesis of prostaglandins .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents , which may influence its bioavailability.
Result of Action
It’s known that some thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities . This suggests that 6-Nitrobenzo[d][1,2,3]thiadiazole may have similar effects.
Action Environment
It’s known that the compound is a colorless solid and is soluble in organic solvents . These properties suggest that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of organic solvents.
Biochemical Analysis
Biochemical Properties
6-Nitro-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . The compound acts as an inhibitor of certain microsomal oxidation pathways, thereby affecting the metabolism of other compounds. Additionally, this compound has been shown to interact with proteins involved in electron transport chains, influencing redox reactions within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism . In various cell types, this compound has been shown to induce oxidative stress, leading to changes in cell function and viability. This compound’s impact on cell signaling and metabolism makes it a valuable tool for studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative damage and cell death. These dose-dependent effects underscore the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound’s inhibition of certain oxidation pathways can also affect the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its interactions with target enzymes and proteins are dependent on its cellular localization .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum. The subcellular distribution of this compound is essential for its role in modulating enzyme activities and cellular processes.
properties
IUPAC Name |
6-nitro-1,2,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEXDPWRCYZDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183496 | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29241-16-5 | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 6-Nitro-1,2,3-benzothiadiazole impact other metabolic processes in the liver?
A1: Yes, despite not affecting estrogen hydroxylation, this compound at a concentration of 10-6 M was found to inhibit the oxidation of aniline and the demethylation of ethylmorphine, p-nitroanisole, and aminopyrine by 30-70%. [] This suggests that it can influence the activity of certain hepatic microsomal mixed-function oxidases involved in the metabolism of other compounds.
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